2-(4-phenylphenoxy)acetamide
Description
Contextualizing Acetamide (B32628) Scaffolds in Modern Chemical Biology
The acetamide scaffold, characterized by the chemical formula CH3CONH2, is a fundamental structural motif in organic chemistry and holds significant importance in the realm of modern chemical biology. taylorandfrancis.com Its presence in numerous clinically prescribed drugs highlights its therapeutic potential across various disease models, including the treatment of infections and convulsions. nih.gov In drug design, the acetamide group is valued for its ability to act as a hydrogen bond donor, a crucial interaction for binding to biological targets like proteins and enzymes. taylorandfrancis.com
Medicinal chemists frequently utilize the acetamide scaffold as a building block in the synthesis of more complex molecules. nih.gov Its straightforward structure allows for chemical modifications, enabling the development of derivatives with tailored pharmacological properties. Research has shown that the biological activity of acetamide-containing compounds can be finely tuned by altering substituents on the scaffold. For instance, structure-activity relationship (SAR) studies have demonstrated that the placement of bulky lipophilic groups and electron-withdrawing groups can significantly enhance the potency of certain acetamide-based inhibitors. taylorandfrancis.com The versatility and established role of acetamide frameworks in successful drug candidates make them a continuing focus of research for discovering novel therapeutic agents. researchgate.netmdpi.com
The Significance of Phenoxyacetamide Motifs in Chemical Space
Within the broader class of acetamides, the phenoxyacetamide motif represents a particularly noteworthy area of investigation in medicinal chemistry. nih.govresearchgate.net This structural unit, which links a phenoxy group (a phenyl ring attached to an oxygen atom) to an acetamide core, serves as a versatile scaffold for generating compounds with a wide array of biological activities. researchgate.net The synthesis of phenoxyacetamide derivatives is often straightforward, allowing for the creation of diverse chemical libraries for screening purposes. arkat-usa.orgwiley.com
The phenoxyacetamide structure is a key component in compounds designed as potential treatments for various diseases. Researchers have successfully synthesized and evaluated phenoxyacetamide derivatives as anti-inflammatory, anticancer, and antimicrobial agents. nih.govresearchgate.net For example, certain derivatives have shown potent activity against various cancer cell lines, while others have been investigated as inhibitors for enzymes implicated in Alzheimer's disease. researchgate.net The ability to modify both the phenoxy ring and the acetamide portion of the molecule provides a powerful tool for optimizing a compound's interaction with specific biological targets, making the phenoxyacetamide motif a privileged scaffold in drug discovery. researchgate.net
Rationale for Focused Investigation of 2-(4-Phenylphenoxy)acetamide
The specific compound, this compound, serves as a foundational structure for a range of biologically active molecules, making its focused investigation a critical step in understanding and developing new therapeutics. The rationale for its study is rooted in the significant findings from research on its more complex derivatives.
A key area of interest is in the field of infectious diseases, particularly tuberculosis. A derivative, identified as an N-phenylphenoxy acetamide, was found to inhibit EthR, a transcriptional repressor in Mycobacterium tuberculosis. researchgate.net EthR controls the expression of EthA, an enzyme required to activate the second-line anti-tubercular drug ethionamide (B1671405). By inhibiting EthR, these compounds can boost the efficacy of ethionamide, representing a promising strategy to combat drug-resistant tuberculosis. researchgate.net
Furthermore, derivatives of this compound have shown potential in treating neurological disorders. In a search for new inhibitors of fatty acid amide hydrolase (FAAH), an enzyme targeted for pain and anxiety treatment, researchers identified N-aryl 2-aryloxyacetamides as a promising class of compounds. figshare.com Specifically, preliminary optimization of a hit compound led to the development of 2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide, which exhibited potent FAAH inhibition with an IC₅₀ value of 0.35 µM. figshare.com
The core structure of this compound, featuring a biphenyl (B1667301) group, is a recurring element in compounds designed for various therapeutic purposes, including those targeting enzymes and receptors. vulcanchem.comvulcanchem.com The biphenyl group itself can enhance properties like membrane permeability, which is crucial for a drug's ability to reach its target within the body. vulcanchem.com Therefore, a thorough investigation of the parent compound, this compound, is essential. It provides the fundamental chemical information and the starting point required for the rational design and synthesis of next-generation inhibitors for a multitude of disease targets.
Research Data on this compound Derivatives
The following table summarizes key research findings on compounds derived from the this compound scaffold, highlighting their therapeutic potential.
| Derivative Name | Target/Application | Key Finding | Reference |
| N-Phenylphenoxy acetamide derivative | EthR inhibitor (Tuberculosis) | Identified as an inhibitor of EthR, with the potential to boost the activity of the antibiotic ethionamide. | researchgate.net |
| 2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide | FAAH inhibitor (Neurological disorders) | Potent inhibitor of fatty acid amide hydrolase (FAAH) with an IC₅₀ of 0.35 µM. | figshare.com |
| N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-phenylphenoxy)acetamide | General Research | Synthesized as a compound of interest for further biological studies. | smolecule.com |
| 2-(4-phenylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | General Research | A synthesized derivative with characterized chemical and physical properties. | nih.gov |
Physicochemical Properties of a Representative Derivative
This table presents the computed physicochemical properties for a related compound, 2-(4-phenylphenoxy)-N-(1,3-thiazol-2-yl)acetamide, as an example of the characteristics of this chemical class.
| Property | Value | Source |
| IUPAC Name | 2-(4-phenylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | PubChem |
| Molecular Formula | C₁₇H₁₄N₂O₂S | PubChem |
| Molecular Weight | 310.4 g/mol | PubChem |
| XLogP3-AA | 3.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Data sourced from the PubChem database for compound CID 717790. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C14H13NO2/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) |
InChI Key |
OIBNSGQTOOKKQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Phenylphenoxy Acetamide and Its Analogues
Established Synthetic Routes to 2-(4-Phenylphenoxy)acetamide
Condensation Reactions in Phenoxyacetamide Synthesis
Condensation reactions are a cornerstone in the synthesis of phenoxyacetamide structures. A common strategy involves the reaction of a phenoxide with a haloacetamide. For instance, the synthesis of 2-(4-formylphenoxy)-N-(aryl)acetamides can be achieved by reacting a 2-chloro-N-phenylacetamide with the potassium salt of p-hydroxybenzaldehyde in dimethylformamide (DMF) at reflux. arkat-usa.org This Williamson ether synthesis variant establishes the core phenoxyacetamide linkage.
Another established route involves the condensation of an appropriate acyl chloride with a hydrazine (B178648) derivative to form a hydrazide, which can then be further reacted. smolecule.com For example, 2-(biphenyl-4-yloxy)acetic acid can be reacted with hydrazine hydrate (B1144303) to produce the corresponding acetohydrazide. vulcanchem.com This intermediate can then undergo condensation with an aldehyde, such as 3-benzyloxybenzaldehyde, under acidic catalysis to form the final hydrazone product. vulcanchem.com The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) under reflux, with a catalytic amount of a strong acid like HCl or acetic acid. vulcanchem.com
Thymol-derived phenoxyacetamide derivatives have also been synthesized through condensation reactions with various acid anhydrides. researchgate.net In these syntheses, 2-(2-isopropyl-5-methylphenoxy)acetohydrazide (B1300234) is reacted with anhydrides like phthalic anhydride (B1165640) or 1,8-naphthalic anhydride in DMF and glacial acetic acid under reflux conditions. researchgate.net
Utilization of 2-(4-Phenylphenoxy)acetyl Chloride Precursors
A direct and efficient method for the synthesis of this compound involves the use of 2-(4-phenylphenoxy)acetyl chloride as a key intermediate. This acyl chloride can be prepared from 2-(4-phenylphenoxy)acetic acid. The subsequent reaction of the acyl chloride with ammonia (B1221849) provides a straightforward route to the primary amide.
The general mechanism for the reaction of an acyl chloride with ammonia is a nucleophilic addition-elimination reaction. libretexts.org The reaction is typically vigorous, and when conducted with a concentrated solution of ammonia, it yields the corresponding amide and ammonium (B1175870) chloride. libretexts.orglibretexts.org The reaction proceeds in two main stages:
Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the ammonia molecule attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org
Elimination: The carbon-oxygen double bond reforms, and a chloride ion is expelled. A proton is then removed from the nitrogen atom, either by another ammonia molecule or the chloride ion, to yield the final amide product. libretexts.org
A similar strategy has been employed in the synthesis of N-(4-phenoxyphenyl)acetamide analogues. In this approach, the corresponding carboxylic acid is converted to its acyl chloride, which is then condensed with an N-trimethylsilyl derivative of an aniline (B41778) to form the desired acetamide (B32628). nih.gov
Multi-Component Reactions in Phenoxyacetamide Derivatization
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. arkat-usa.orgnih.gov This approach is highly efficient and aligns with the principles of green chemistry. nih.gov
Novel 2-phenoxy-N-phenylacetamide hybrids have been synthesized using a three-component reaction. arkat-usa.org This method involves the reaction of a 2-(4-formylphenoxy)-N-(aryl)acetamide with malononitrile (B47326) and an active methylene (B1212753) reagent, such as dimedone or 4-hydroxycoumarin. arkat-usa.org The reaction is typically catalyzed by piperidine (B6355638) and heated in ethanol. arkat-usa.org This strategy allows for the rapid generation of a library of structurally diverse phenoxyacetamide derivatives.
The Ugi reaction is another prominent MCR that has been utilized to create a variety of scaffolds. doubtnut.com While a direct synthesis of this compound via an Ugi reaction is not explicitly detailed, the versatility of this reaction suggests its potential for creating complex derivatives. The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.
Advanced Catalytic Approaches for Phenoxyacetamide Construction
Rhodium(III)-Catalyzed C–H Activation and Annulation Strategies
Rhodium-catalyzed reactions, particularly those involving C-H activation, represent a modern and powerful strategy for the synthesis of complex molecules containing the phenoxyacetamide scaffold. These methods offer high efficiency and selectivity.
Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides has been used to construct various heterocyclic systems. mdpi.com For example, the reaction of N-phenoxyacetamides with cyclopropenes, catalyzed by a rhodium(III) complex, can yield 2H-chromene derivatives. mdpi.com Similarly, the annulation of N-phenoxyacetamides with α,β-unsaturated aldehydes can produce 1,2-oxazepines. smolecule.com
The mechanism of these reactions generally involves the coordination of the rhodium catalyst to the amide oxygen, followed by the activation of an ortho C-H bond on the phenoxy ring. This is followed by insertion of the coupling partner (e.g., an alkyne or alkene) and subsequent reductive elimination to form the final product.
Steglich Amidation and Related Coupling Reactions
The Steglich esterification, a mild method for forming ester bonds, can be adapted for the synthesis of amides. wikipedia.orgorganic-chemistry.org This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov
For the synthesis of this compound, this method would involve the reaction of 2-(4-phenylphenoxy)acetic acid with ammonia in the presence of DCC and DMAP. The reaction mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.org DMAP then acts as an acyl transfer agent, forming a reactive amide intermediate that readily reacts with an amine (in this case, ammonia) to form the desired amide product. organic-chemistry.org This method is particularly useful for reactions that are sensitive to harsher conditions.
Related coupling reactions using other reagents like titanium(IV) isopropoxide have also been shown to be effective for the direct amidation of carboxylic acids with amines. researchgate.net
Derivatization Strategies for Enhancing Molecular Complexity
To expand the chemical space and biological potential of the this compound core, researchers employ several derivatization strategies. These methods aim to introduce new functional groups and structural motifs, thereby creating analogues with potentially improved properties.
A common strategy to modify the this compound scaffold is the introduction of heterocyclic rings. Heterocycles are prevalent in pharmaceuticals due to their ability to engage in various biological interactions. This modification is often achieved by derivatizing the terminal amide group.
For instance, the nitrogen of the acetamide can be part of a heterocyclic ring, or a heterocyclic moiety can be attached as a substituent. Research has demonstrated the synthesis of analogues where the acetamide nitrogen is substituted with a 5-nitro-thiazol-2-yl group, resulting in the compound N-(5-nitrothiazol-2-yl)-2-(4-phenoxyphenoxy)acetamide. qmul.ac.uk This type of modification introduces a nitrothiazole unit, a group known for its presence in various bioactive compounds.
Another approach involves reacting a precursor like N-(4-acetylphenyl)-2-chloroacetamide with various nucleophiles to build complex heterocyclic systems. researchgate.net Although not a direct analogue of this compound, this method highlights a relevant synthetic pathway. The chloroacetamide derivative serves as a versatile starting point for reactions with molecules like 2-mercaptobenzothiazole, leading to the formation of N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives. researchgate.net These can be further elaborated into more complex structures, such as pyrazoles or thiazolin-4-ones, by reacting the acetyl group with reagents like phenylhydrazine (B124118) or ethyl bromoacetate, respectively. researchgate.net This demonstrates how the acetamide portion can be a reactive handle for appending diverse heterocyclic systems.
A study resulted in the synthesis of 2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide, which showed significant inhibitory activity in biological assays. diva-portal.org This highlights the potential of attaching complex, fused heterocyclic systems to the acetamide nitrogen to enhance biological efficacy.
Table 1: Examples of Heterocyclic Derivatization on the Acetamide Scaffold
| Base Scaffold | Incorporated Heterocycle | Resulting Compound Name | Reference |
|---|---|---|---|
| This compound | 5-Nitro-thiazole | N-(5-nitrothiazol-2-yl)-2-(4-phenoxyphenoxy)acetamide | qmul.ac.uk |
| This compound | Oxazolo[4,5-b]pyridine | 2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide | diva-portal.org |
| N-(4-acetylphenyl)-2-chloroacetamide (Precursor) | Benzothiazole | N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide | researchgate.net |
Altering the electronic and steric properties of the core phenoxyphenyl group is a fundamental strategy in medicinal chemistry to optimize a compound's interaction with biological targets. Modifications can be made to either of the phenyl rings in the biphenyl (B1667301) ether structure.
The introduction of substituents such as halogens (e.g., fluorine, chlorine) or nitro groups can significantly influence a molecule's properties, including metabolic stability and binding affinity. mdpi.com For example, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for antitubercular activity. mdpi.com In this case, the phenoxyphenyl moiety was modified to a 3-fluoro-4-nitrophenoxy group, demonstrating how substitutions on the core ring system are explored for therapeutic potential. mdpi.com
Further research into structure-activity relationships has shown that substitutions on the phenyl rings can have a profound impact. Studies on related biaryl ethers have indicated that the placement of substituents is critical; for instance, para-substituted compounds showed different binding affinities compared to their meta-substituted counterparts. acs.org The addition of fluorine atoms, in particular, is a common tactic used to potentially enhance metabolic stability and bioavailability.
Table 2: Examples of Modifications on the Phenoxyphenyl Moiety
| Base Moiety | Modification/Substitution | Example Resulting Moiety | Potential Influence | Reference |
|---|---|---|---|---|
| Phenoxyphenyl | Fluorine and Nitro group addition | 3-Fluoro-4-nitrophenoxy | Modulation of antitubercular activity | mdpi.com |
| Phenoxyphenyl | Chlorine addition | 4-(4-Chlorophenoxy)phenyl | Alteration of electronic properties | bldpharm.com |
| Phenoxyphenyl | Incorporation into a phosphazene structure | Cyclic and linear phosphazenes with 4-phenylphenoxy side groups | Creation of novel polymeric materials | acs.org |
The design of hybrid molecules is a powerful tool in drug discovery. nih.govmdpi.com The this compound scaffold can be combined with other known bioactive structures. For instance, research on hybrid compounds has seen the combination of pyrazinamide (B1679903) with a 4-phenylthiazol-2-amine scaffold to create molecules with antimycobacterial activity. rsc.org While not a direct hybridization of the title compound, this illustrates the principle of combining a known drug (pyrazinamide) with another bioactive scaffold (arylthiazole).
The core concept is to unite different pharmacophoric systems to enhance biological efficacy. mdpi.com This can lead to compounds with novel mechanisms of action or improved potency compared to the individual components. nih.gov The linker connecting the two fragments is a critical component of the design, as it can be cleavable or non-cleavable, influencing how the hybrid molecule behaves in vivo.
Computational Approaches in 2 4 Phenylphenoxy Acetamide Research
Molecular Docking Studies of 2-(4-phenylphenoxy)acetamide Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. globalresearchonline.net This method is crucial for understanding the structural basis of a compound's biological activity.
Molecular docking studies are instrumental in visualizing how this compound and related compounds fit into the binding sites of their protein targets. These studies reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.
For instance, in studies of N-phenylphenoxyacetamide derivatives as inhibitors of the transcriptional repressor EthR from Mycobacterium tuberculosis, docking and X-ray crystallography revealed that these ligands occupy a specific domain in the protein's binding pocket. researchgate.net A key interaction observed was the formation of a hydrogen bond between the ligand and the amino acid residue Asn179. researchgate.net Similarly, docking studies of other phenoxyacetamide derivatives, such as those targeting the COX-2 enzyme, have identified critical hydrogen bonds with active site residues like Arg 120 and Tyr 355, which are essential for effective binding. mdpi.com The analysis of these binding modes provides a structural rationale for the compound's activity and offers a roadmap for designing modifications to enhance these interactions.
| Compound Class | Biological Target | Key Interacting Residues | Interaction Type | Source |
|---|---|---|---|---|
| N-Phenylphenoxy acetamide (B32628) | EthR | Asn179 | Hydrogen Bond | researchgate.net |
| Phenoxyacetamide Derivative | COX-2 | Arg 120, Tyr 355 | Hydrogen Bond | mdpi.com |
| Acetamide Derivative | MAO-B | Not Specified | Selective Affinity | rsc.org |
Beyond identifying binding modes, computational docking predicts the binding affinity, which is a measure of how strongly a ligand binds to its target. This is often expressed as a docking score or a calculated binding free energy (ΔG_bind), typically in kcal/mol. mdpi.comnih.gov Lower energy values suggest a more stable complex and higher binding affinity. For example, docking studies on acetamide compounds as potential inhibitors of neurodegenerative enzymes used binding free energy calculations via the MMGBSA method to rank their potency. rsc.org
These predictive models also allow for the assessment of binding specificity. By docking the same ligand against multiple targets, researchers can predict whether a compound is likely to be selective for its intended target. rsc.org For instance, a study on N-aryl-2-(N-disubstituted) acetamide compounds showed they had a more favorable binding free energy for the enzyme monoamine oxidase B (MAO-B) compared to a reference drug, indicating potential selective inhibition. rsc.org Similarly, other studies have used inhibition constants (Ki) derived from computational and experimental assays to demonstrate high selectivity, such as a compound showing 44-fold selectivity for σ1 receptors over σ2 receptors. nih.gov This predictive capability is vital for minimizing off-target effects and improving the therapeutic profile of a drug candidate.
Investigation of Ligand-Target Binding Modes
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying key molecular properties, QSAR models can predict the activity of novel molecules before they are synthesized. nih.gov
The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. e-bookshelf.de These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). researchgate.net For phenoxyacetamide analogues, various QSAR studies have identified specific descriptors that are critical for their biological activity.
For example, a QSAR study on 2-phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors found that descriptors related to the number of nitrogen atoms, lipophilicity (SlogP), and specific atom counts (T_O_N_1, T_2_Cl_1) were highly correlated with inhibitory activity. nih.gov Another study on phenoxyacetamide analogues as monoamine oxidase (MAO) inhibitors concluded that molecular weight, the energy of the highest occupied molecular orbital (HOMO), and beta polarizability were the most influential descriptors. crpsonline.com The positive correlation with molecular weight suggested that bulkier groups enhance MAO inhibition. crpsonline.com These findings provide crucial insights into which molecular features should be modified to improve biological efficacy.
| Descriptor Type | Descriptor Name | Influence on Biological Activity | Target/Activity | Source |
|---|---|---|---|---|
| Topological/Constitutional | SssNHE-index, T_O_N_1, T_2_Cl_1 | Correlated with activity | HIF-1 Inhibition | nih.gov |
| Physicochemical | SlogP (Lipophilicity) | Correlated with activity | HIF-1 Inhibition | nih.gov |
| Quantum-Chemical | HOMO (Highest Occupied Molecular Orbital) Energy | Negative correlation (electrophilic groups may increase activity) | MAO Inhibition | crpsonline.com |
| Constitutional | Molecular Weight | Positive correlation (bulkier groups enhance activity) | MAO Inhibition | crpsonline.com |
| Physicochemical | Beta Polarizability | Negative correlation (less polar groups give more activity) | MAO Inhibition | crpsonline.com |
Once relevant molecular descriptors are identified, mathematical models are constructed to predict the biological activity of new or untested phenoxyacetamide analogues. Common techniques for building these models include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). nih.gov
The robustness and predictive power of these QSAR models are evaluated using statistical metrics. A high correlation coefficient (r²) indicates a good fit of the model to the data, while a high cross-validated squared correlation coefficient (q²) demonstrates the model's internal predictive ability. nih.gov For instance, a 2D-QSAR model for a set of 2-phenoxy-N-phenylacetamide derivatives achieved an r² of 0.9469 and a q² of 0.8933, indicating a statistically significant and predictive model. nih.gov A 3D-QSAR model for the same set of compounds showed even stronger predictive capability with a q² of 0.9672. nih.gov Such validated models serve as powerful tools, enabling researchers to prioritize the synthesis of analogues with the highest predicted potency, thereby streamlining the drug discovery process. nih.govsci-hub.ru
Elucidating Molecular Descriptors for Biological Activity
Advanced In Silico Methodologies
Beyond the foundational techniques of molecular docking and QSAR, advanced computational methods are increasingly being applied in drug discovery. These methodologies provide a more dynamic and nuanced understanding of molecular interactions and properties.
Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of a ligand in a protein's binding site, MD simulations offer a dynamic view. nih.gov This technique simulates the movements of atoms and molecules over time, allowing researchers to assess the stability of the predicted ligand-protein complex. MD simulations can confirm whether a ligand remains securely in the binding pocket or if it is unstable, providing a more rigorous validation of docking results. nih.govresearchgate.net
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.gov Once a pharmacophore model is built, it can be used to rapidly screen large virtual libraries of compounds to find novel molecules that match the required features, even if they have different underlying chemical scaffolds. nih.govupol.cz
Machine Learning (ML) and Deep Learning: More recently, machine learning and deep learning algorithms are being employed to enhance predictive accuracy in drug discovery. nih.gov These methods can analyze vast and complex datasets to build highly predictive models for QSAR and to improve the scoring functions used in molecular docking to more accurately predict binding affinities. nih.govnih.gov For example, a gradient boosting decision tree (GBDT) algorithm was shown to significantly outperform traditional scoring functions in predicting binding affinity and ranking potential drug candidates. nih.gov These advanced in silico tools represent the cutting edge of computational drug design, offering powerful new strategies for discovering and optimizing therapeutic agents like this compound. globalresearchonline.netnih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules like this compound. By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights into the molecule's stability, reactivity, and spectroscopic characteristics. tandfonline.comresearchgate.net
DFT calculations typically begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Following this, various electronic properties are computed. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.goviucr.org A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron to a higher energy state.
For biphenyl (B1667301) derivatives, which are structurally related to this compound, DFT studies have shown how different substituent groups can alter the electronic properties of the molecule. tandfonline.comresearchgate.net For instance, the addition of electron-withdrawing or electron-donating groups can significantly change the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net Another valuable output from DFT is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for understanding and predicting how the molecule will interact with other molecules, such as biological receptors or chemical reagents. nih.goviucr.org
Table 1: Representative Electronic Properties Calculated via DFT for a Biphenyl Derivative This table presents example data for a related biphenyl compound to illustrate the typical outputs of DFT calculations.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.9 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.3 eV | Indicates chemical reactivity and stability. iucr.org |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. bohrium.com |
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, rotates, and interacts with its environment, such as a solvent or a biological target. mdpi.com
In the context of drug discovery, MD simulations are frequently used to study the stability of a ligand-protein complex. nih.gov For example, in a study of phenoxyacetamide derivatives as potential enzyme inhibitors, MD simulations were performed to confirm that the compounds could remain stably bound within the active site of the target protein. nih.gov These simulations can also be used to calculate the binding free energy, which provides a quantitative estimate of the binding affinity. nih.gov By analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) that are maintained throughout the simulation, researchers can understand the key determinants of binding and rationally design modifications to improve potency. mdpi.comnih.gov
Table 2: Illustrative Data from Molecular Dynamics Simulation of a Ligand-Protein Complex This table shows the kind of data that can be generated from MD simulations, based on studies of phenoxyacetamide derivatives.
| Metric | Example Value | Interpretation |
|---|---|---|
| Binding Free Energy (ΔG_bind) | -303.9 kJ/mol | A more negative value indicates stronger binding affinity to the target. nih.gov |
| Root Mean Square Deviation (RMSD) | 1.5 Å | Measures the average deviation of the ligand's position from a reference structure, indicating stability in the binding pocket. |
| Number of Hydrogen Bonds | 2-3 (persistent) | Identifies key stable interactions between the ligand and the protein. |
Fragment-Based Drug Discovery (FBDD) Applications in Acetamide Research
Fragment-Based Drug Discovery (FBDD) is a modern strategy for identifying lead compounds in drug development. frontiersin.org Instead of screening large, complex molecules, FBDD starts with the identification of very small molecules, or "fragments," that bind weakly to a biological target. frontiersin.orgmdpi.com These fragments typically adhere to the "Rule of Three": a molecular weight under 300 Da, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a calculated logP of 3 or less. frontiersin.org
The acetamide moiety present in this compound is an excellent example of a chemical group that can be used as a fragment in FBDD. The acetamide group is small and capable of forming key hydrogen bond interactions, making it a valuable starting point for building more potent and selective inhibitors. In an FBDD campaign, a library of fragments containing diverse chemical scaffolds, including acetamides, is screened against a target protein using sensitive biophysical techniques like NMR spectroscopy or X-ray crystallography. mdpi.com
Once a fragment hit like an acetamide derivative is identified and its binding mode is confirmed, the process of "fragment growing" or "fragment linking" begins. frontiersin.org In fragment growing, chemists systematically add functional groups to the initial fragment to extend its structure into adjacent pockets of the binding site, thereby increasing its affinity and selectivity. For instance, a simple acetamide fragment could be elaborated into a larger molecule like this compound to achieve more extensive interactions with a target. This stepwise optimization often leads to final drug candidates with superior physicochemical properties compared to those identified through traditional high-throughput screening. frontiersin.org Covalent FBDD approaches have also utilized reactive acetamide derivatives, such as chlorofluoroacetamide, to discover irreversible inhibitors that form a permanent bond with the target protein. nih.govjst.go.jp
Table 3: The "Rule of Three" for Fragment-Based Drug Discovery This table outlines the general guidelines for selecting compounds for a fragment library.
| Property | Guideline | Rationale |
|---|---|---|
| Molecular Weight | < 300 Da | Ensures simplicity and allows for significant elaboration. frontiersin.org |
| Hydrogen Bond Donors | ≤ 3 | Avoids excessive polarity and maintains good permeability. |
| Hydrogen Bond Acceptors | ≤ 3 | Avoids excessive polarity and maintains good permeability. |
| Calculated LogP (cLogP) | ≤ 3 | Ensures adequate solubility for screening assays. |
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Mechanistic Insights and Biological Modulations of 2 4 Phenylphenoxy Acetamide Derivatives
Enzyme Inhibition Mechanisms by Phenoxyacetamide Derivatives
The core structure of 2-(4-phenylphenoxy)acetamide serves as a versatile scaffold for the development of potent and selective inhibitors for several key enzymes. The following sections explore the specific mechanisms of inhibition and the biological pathways affected by these derivatives.
Fatty Acid Amide Hydrolase (FAAH) Inhibition and Endocannabinoid System Modulation
The endocannabinoid system (ECS) is a critical signaling network involved in regulating pain, inflammation, and various neurological processes. tandfonline.comresearchgate.net A key component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of endogenous cannabinoids like anandamide (B1667382) (AEA). tandfonline.comresearchgate.net The inhibition of FAAH leads to elevated levels of AEA in the brain and peripheral tissues, which can produce beneficial effects in animal models of pain and anxiety. tandfonline.com
Phenoxyacetamide derivatives have emerged as a promising class of FAAH inhibitors. tandfonline.com FAAH is a serine hydrolase that utilizes a unique Ser-Ser-Lys catalytic triad (B1167595) to hydrolyze amide bonds more rapidly than ester bonds. tandfonline.com Research into N-aryl 2-aryloxyacetamides led to the identification of potent inhibitors. For example, a preliminary hit, 2-(4-cyclohexylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide, was optimized to yield 2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide, a derivative that showed significantly increased potency. tandfonline.comalljournals.cn This highlights the importance of the this compound scaffold in designing effective FAAH inhibitors. By blocking FAAH, these compounds potentiate the action of endogenous cannabinoids, offering an indirect approach to modulate the ECS while potentially avoiding the adverse effects associated with direct cannabinoid receptor agonists. researchgate.netdovepress.comnih.gov
| Compound | Structure | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-(4-cyclohexylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide | A phenoxyacetamide derivative with a cyclohexyl group. | 2.6 | tandfonline.com |
| 2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide | A phenoxyacetamide derivative with a phenyl group instead of cyclohexyl. | 0.35 | tandfonline.com |
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibitors of AChE are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.netbohrium.com Phenoxyacetamide derivatives have been investigated as potential AChE inhibitors. nih.gov
A series of 2-phenoxy-indan-1-one derivatives, which incorporate a phenoxy moiety, were designed and synthesized, showing high AChE inhibitory activity. researchgate.netnih.gov The most potent of these compounds exhibited an IC₅₀ value of 50 nM. researchgate.net Molecular docking studies indicated that this compound fits well within the active site of AChE. researchgate.net Although not direct derivatives of this compound, these findings underscore the potential of the broader phenoxyacetamide chemical class in the development of new anti-Alzheimer's agents. scilit.com
Caspase-1 Activation Regulation
Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. Caspase-1, in particular, is a key mediator of inflammation, responsible for the maturation of pro-inflammatory cytokines. researchgate.net A study utilizing molecular docking simulations identified a compound with a phenoxyacetamide core, 2-(4-{2-[(phenylthio)acetyl]-carbonohydrazonoyl}-phenoxy)acetamide (PA), as a potential hit against the caspase-1 protein. researchgate.net
While direct enzymatic inhibition data on this compound itself is limited in this context, other research on related phenoxyacetamide derivatives has shown a significant capacity to induce apoptosis in cancer cells. For instance, one study demonstrated that a novel semi-synthetic phenoxy acetamide (B32628) derivative caused a significant upregulation of pro-apoptotic genes, including those for caspase-3 and caspase-9, in HepG2 liver cancer cells. mdpi.com This suggests that while the primary interaction might be with different caspases, the phenoxyacetamide scaffold has the potential to modulate caspase-mediated pathways.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. informaticsjournals.co.inmdpi.commdpi.com They are involved in numerous physiological processes, including pH regulation and metabolism. mdpi.com Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in tumors and are considered targets for anticancer therapies. informaticsjournals.co.innih.gov
Phenols and their derivatives are a known class of CA inhibitors. mdpi.com The simplest member, phenol (B47542), has been shown to bind to the active site of human carbonic anhydrase II. mdpi.com Research into phenoxyacetamide derivatives has also shown promise. A study on a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives found that several compounds exhibited reasonable carbonic anhydrase inhibitory activity. researchgate.net Another line of research points out that sulfonamide groups, known for their CA inhibitory properties, can be incorporated into complex acetamide structures to target these enzymes. vulcanchem.com This suggests that the phenoxyacetamide framework can be a valuable starting point for developing novel CA inhibitors, particularly for targeting tumor-associated isoforms. nih.govnih.gov
BCR-ABL1 Kinase Inhibition and Related Signaling Pathways
The BCR-ABL1 fusion gene, resulting from a chromosomal translocation, produces a constitutively active tyrosine kinase that is a critical driver in chronic myeloid leukemia (CML). mdpi.comnih.gov Inhibitors of this kinase have transformed CML into a manageable disease. nih.gov To overcome drug resistance issues, there is an ongoing search for new inhibitors with diverse chemical structures. nih.gov
Structure-based virtual screening has led to the identification of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as novel BCR-ABL1 inhibitors. mdpi.comnih.gov These compounds were found to inhibit the proliferation of BCR-ABL1-dependent cells. mdpi.com The most potent compound from this series demonstrated significant anti-proliferative activity against Ba/F3 (BCR-ABL1) and K562 cells. mdpi.com It also effectively inhibited BCR-ABL-dependent signaling pathways and showed synergistic effects when combined with the allosteric inhibitor asciminib. mdpi.comnih.gov This highlights the potential of the 2-phenoxyacetamide (B1293517) scaffold in developing new therapeutic agents for CML. researchgate.net
| Compound | Cell Line | GI₅₀ / IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-(2-acetamido-4-methylbenzo[d]thiazol-6-yl)-2-(4-chlorophenoxy)acetamide (Compound 10m) | Ba/F3 (BCR-ABL1) | 0.63 (GI₅₀) | mdpi.com |
| K562 | 0.98 (IC₅₀) | mdpi.comnih.gov |
EthR Transcriptional Repressor Inhibition in Mycobacteria
The rise of drug-resistant Mycobacterium tuberculosis strains necessitates new therapeutic strategies. frontiersin.org One approach is to boost the efficacy of existing drugs like ethionamide (B1671405) (ETH). ETH is a prodrug activated by the mycobacterial enzyme EthA. frontiersin.orgnih.gov The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR. frontiersin.orgnih.gov Therefore, inhibiting EthR can increase EthA production, leading to enhanced activation of ETH and greater sensitivity of the bacteria to the drug. frontiersin.org
A high-throughput screening of a large compound library identified the N-phenylphenoxyacetamide family as potent inhibitors of EthR. researchgate.netebi.ac.uk These compounds were shown to be capable of crossing the mycobacterial cell wall and inhibiting the binding of EthR to its DNA operator. researchgate.net One of the validated hits from this screening demonstrated an IC₅₀ of 2.9 µM and was confirmed to bind to EthR using a fluorescence-based thermal shift assay. researchgate.net The discovery of N-phenylphenoxyacetamide derivatives as EthR inhibitors provides a promising avenue for developing co-drugs to enhance the effectiveness of antitubercular therapies. pdbj.orgproteopedia.org
| Compound | Assay | IC₅₀ (µM) | Thermal Shift (ΔTm °C) | Reference |
|---|---|---|---|---|
| N-(3-chlorophenyl)-2-(4-phenoxyphenoxy)acetamide (Compound 49) | EthR-DNA binding inhibition | 2.9 | 6.4 | researchgate.net |
Type III Secretion System (T3SS) Inhibition in Bacterial Pathogens
The Type III Secretion System (T3SS) is a sophisticated needle-like apparatus utilized by numerous Gram-negative bacteria to inject virulence factors, known as effector proteins, directly into the cytoplasm of host cells. mdpi.comucl.ac.be This system is a primary determinant of pathogenicity for many bacteria, including significant human pathogens like Pseudomonas aeruginosa, making it an attractive target for the development of novel anti-virulence drugs. ucl.ac.be Inhibiting the T3SS can disarm bacteria without killing them, which may reduce the selective pressure that drives antibiotic resistance. mdpi.com
Within this context, α-phenoxyacetamide derivatives have been identified as a promising class of T3SS inhibitors. Research into the structure-activity relationship (SAR) of these compounds has provided valuable insights into their mechanism of action against P. aeruginosa. mdpi.com In one study, a series of α-phenoxyacetamide derivatives were synthesized and evaluated for their ability to inhibit the expression of the exoS gene, a key T3SS effector. mdpi.com Using a reporter strain of P. aeruginosa PAO1, researchers found that specific modifications to the phenoxyacetamide scaffold significantly impacted inhibitory potency. mdpi.com
Four derivatives, in particular, demonstrated strong inhibitory effects on exoS gene expression. mdpi.com Further analysis using Western hybridization confirmed that these compounds effectively suppressed the production of the T3SS effector proteins ExoS and ExoT. mdpi.com Notably, one of the most potent derivatives also exhibited improved solubility in aqueous solutions, a critical property for potential therapeutic agents. mdpi.com These findings underscore the potential of the this compound framework as a foundation for developing new small-molecule inhibitors that target bacterial virulence by disabling the T3SS. mdpi.com
Cellular and Molecular Pathway Perturbations
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a wide range of cellular functions, including cell survival, proliferation, growth, and metabolism. mdpi.com Dysregulation of this pathway is a hallmark of many diseases, including cancer. mdpi.com The pathway involves the activation of PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a host of downstream targets, one of which can be the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in cell survival and proliferation.
While direct studies on this compound's effect on the PI3K/Akt/CREB axis are not extensively documented, related chemical structures have been shown to modulate this pathway. For instance, certain coumarin (B35378) derivatives have been found to exert their cytotoxic effects against cancer cells by inhibiting the PI3K/Akt pathway, leading to apoptosis and cell cycle arrest. mdpi.com Similarly, some benzimidazole (B57391) acetamide derivatives have shown neuroprotective effects, and molecular docking studies suggest their affinity for receptors involved in neurodegenerative processes, which are often linked to PI3K/Akt signaling. mdpi.com These findings suggest that the acetamide scaffold could be a valuable pharmacophore for developing modulators of the PI3K/Akt/CREB signaling axis, although further investigation is required to confirm this for this compound derivatives specifically.
Cells respond to nutrient deprivation, such as the lack of essential amino acids, by activating complex signaling networks to conserve resources and maintain viability. plos.org A key response to amino acid starvation is the general amino acid control (GAAC) pathway, which is often mediated by the GCN2 kinase. frontiersin.org Activation of GCN2 leads to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), resulting in a global reduction of protein synthesis while selectively promoting the translation of specific stress-response transcription factors like ATF4. frontiersin.org This cellular state, known as the stringent response, typically leads to cell cycle arrest, primarily at the G1/S checkpoint, to halt proliferation until nutrient availability is restored. embopress.org
Extreme amino acid starvation can lead to a significant decline in the cell's protein synthesis machinery and can ultimately result in cell death if the stress is prolonged. nih.gov The cellular response to the withdrawal of a single amino acid can vary; for example, leucine (B10760876) withdrawal may allow cells to complete a couple of cell cycles before quiescence, whereas lysine (B10760008) withdrawal can cause an immediate stall in the cell cycle. Although direct evidence linking this compound derivatives to the induction of an amino acid starvation response is not yet established, it is a plausible mechanism of action for a cytotoxic agent. By disrupting cellular metabolism or protein function, such compounds could trigger a state that mimics nutrient deprivation, leading to the activation of the GCN2-ATF4 pathway and subsequent cell cycle arrest and inhibition of proliferation.
Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components through the lysosomal machinery. mdpi.com While it is typically a pro-survival mechanism that helps cells endure stress and starvation, excessive or prolonged autophagy can lead to a form of programmed cell death known as autophagic cell death (ACD). nih.gov This process is distinct from apoptosis and represents an alternative pathway to eliminate damaged or unwanted cells, making it a target of interest in cancer therapy. mdpi.com
Derivatives with a phenoxyphenol core, structurally similar to the phenylphenoxy moiety of this compound, have demonstrated the ability to induce autophagy and apoptosis in human hepatocellular carcinoma (HCC) cells. nih.gov One study found that a 4-phenoxyphenol (B1666991) derivative inhibited the growth of Huh7 and Ha22T cancer cell lines, with evidence suggesting the involvement of autophagy. nih.gov Other research has shown that certain aniline-containing compounds can impair the autophagy process in non-small cell lung cancer cells, thereby enhancing the efficacy of chemotherapeutic agents. researchgate.net Furthermore, some 2-amino-1,4-naphthoquinone derivatives have been found to induce cell death in A549 lung cancer cells specifically through the induction of autophagy. mdpi.com These findings suggest that the this compound scaffold is a promising candidate for inducing autophagy-mediated cell death pathways in cancer cells, representing a potential avenue for therapeutic development.
Induction of Amino Acid Starvation and Cell Cycle Arrest
Structure-Activity Relationship (SAR) Studies for Biological Function
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies have been crucial in optimizing their function as inhibitors of various biological targets.
T3SS Inhibition: In the development of α-phenoxyacetamide derivatives as T3SS inhibitors for P. aeruginosa, SAR studies revealed key structural requirements for activity. mdpi.com Modifications were made to three principal parts of the molecule: the phenoxy group, the amide side chain, and the N-benzyl group. The results showed that the nature and position of substituents on these parts had a profound effect on the inhibition of T3SS gene expression and effector protein secretion. mdpi.com For example, specific halogen substitutions on the phenoxy ring were found to enhance potency.
Anticancer Activity: SAR studies on related phenylacetamide derivatives have also shed light on features that govern cytotoxicity against cancer cells. For a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, the presence of a nitro moiety on the N-phenyl ring resulted in higher cytotoxic effects against a prostate carcinoma cell line (PC3) compared to derivatives with a methoxy (B1213986) moiety. nih.gov The position of the nitro group (ortho, meta, or para) also influenced activity, with the ortho-substituted compound showing the most potent effect against the PC3 cell line. nih.gov This highlights the importance of electronic effects and substituent positioning on the N-phenyl ring for anticancer bioactivity.
Table 1: SAR of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives against PC3 Cancer Cells
| Compound | Substituent on N-phenyl | IC50 (µM) |
|---|---|---|
| 2b | 2-Nitro | 52 |
| 2c | 4-Nitro | 80 |
| 2a | 3-Nitro | >100 |
| 2e | 2-Methoxy | >100 |
| 2f | 4-Methoxy | >100 |
| 2d | 3-Methoxy | >100 |
Data sourced from a study on anticancer agents. nih.gov
These examples demonstrate that both the type of substituent (e.g., electron-withdrawing vs. electron-donating) and its position on the aromatic rings are critical determinants of the biological activity of phenoxyacetamide and phenylacetamide derivatives.
Conformation-Restriction Strategies and Their Impact on Activity
The flexibility of a ligand can lead to a significant entropic penalty upon binding to its target, as it must adopt a specific, often rigid, conformation. researchgate.net Conformation-restriction is a medicinal chemistry strategy that aims to mitigate this by introducing rigid structural elements into a molecule. researchgate.netresearchgate.net This pre-organizes the ligand into a bioactive conformation, which can enhance potency, improve selectivity, and reduce off-target effects. researchgate.net For derivatives of this compound, this approach has been explored to enhance their biological activities.
One common strategy involves replacing flexible alkyl chains with more rigid structures. For instance, the introduction of an interphenylene spacer in place of an alkyl spacer was proposed to bring about conformational restriction. researchgate.net Another example is the use of a 1,4-disubstituted cyclohexyl unit as a linker, which reduces the number of possible conformations and can favor molecular recognition by the target receptor. researchgate.net
The impact of such strategies on the activity of this compound derivatives has been noted in various studies. For example, in the development of fatty acid amide hydrolase (FAAH) inhibitors, a structure-activity relationship (SAR) analysis revealed that the positioning of substituents on an aniline (B41778) ring system significantly influenced inhibitory activity. tandfonline.com While ortho-substituted anilides were inactive, meta-substituted compounds all showed FAAH inhibition. tandfonline.com This highlights how restricting the conformational freedom of the molecule can directly impact its interaction with the biological target.
The table below presents data on conformationally restricted derivatives and their reported activities, illustrating the impact of these structural modifications.
| Compound ID | Modification/Strategy | Target | Activity (IC50) | Reference |
| 4i | Oxazolo[4,5-b]pyridine-para-anilide | FAAH | 0.35 µM | tandfonline.com |
| 4f | Biphenyl (B1667301) ether on oxazolo[4,5-b]pyridine-meta-anilide | FAAH | 0.63 µM | tandfonline.com |
| 4a | Ortho-substituted oxazolo[4,5-b]pyridine (B1248351) anilide | FAAH | Inactive | tandfonline.com |
Relationship Between Molecular Architecture and Target Specificity
The core structure of this compound itself presents several points for modification, each influencing the molecule's interaction with its target. The biphenyl-4-yloxy moiety is a lipophilic group that can enhance membrane permeability and participate in hydrophobic interactions within a binding pocket. vulcanchem.com The acetamide linker provides a scaffold for orienting the key pharmacophoric elements and can engage in hydrogen bonding.
Studies on various derivatives have elucidated key structure-activity relationships:
Substitution on the Phenoxy Ring: In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, substitutions on the phenoxy ring were systematically explored. Electron-withdrawing groups like chloro and trifluoromethyl at different positions on the ring were found to improve potency compared to the unsubstituted parent compound. mdpi.com
Modifications of the Acetamide Moiety: The N-phenylacetamide portion of the molecule is crucial for activity and specificity. For example, in the development of inhibitors for the transcriptional repressor EthR in Mycobacterium tuberculosis, the N-phenylphenoxyacetamide motif was identified as a key pharmacophore. researchgate.net Further optimization by synthesizing a focused library based on the X-ray crystal structure of a lead compound with EthR led to the discovery of more potent analogues. researchgate.net
Hybrid Molecules: A strategy to achieve multi-target activity involves creating hybrid molecules that combine the this compound scaffold with other pharmacophores. mdpi.com This approach aims to address multifactorial diseases by acting on several complementary molecular mechanisms. mdpi.com
The following table details specific architectural modifications in this compound derivatives and their corresponding target and activity.
| Compound | Architectural Feature | Target | Activity/Finding | Reference |
| 2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide (4i) | Introduction of a heterocyclic system (oxazolo[4,5-b]pyridine) on the N-phenyl ring. | FAAH | Potent inhibition (IC50 = 0.35 µM). | tandfonline.com |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | Substitution on both the phenoxy (nitro group) and N-phenylethyl (chloro group) moieties. | Anticancer, Anti-inflammatory | Exhibited anticancer and anti-inflammatory activities. nih.gov | nih.gov |
| SAPA 1j | Addition of an N-phenethylsulfamoyl group to the phenoxy ring. | Sphingomyelin Synthase 1 (SMS1) | Most potent inhibitor in the series (IC50 = 2.1 µM). | nih.gov |
These examples underscore the intricate relationship between the molecular architecture of this compound derivatives and their ability to selectively interact with and modulate the activity of specific biological targets.
Advanced Analytical and Characterization Techniques in Phenoxyacetamide Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized molecules. By interacting with molecules in different ways, various spectroscopic methods provide complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule. For 2-(4-phenylphenoxy)acetamide, the spectrum would reveal distinct signals corresponding to the amide (-NH₂), methylene (B1212753) (-CH₂-), and the two aromatic ring systems. The chemical shifts are influenced by the electronic environment of each proton. The protons of the phenyl ring attached to the oxygen atom are expected to appear at slightly different shifts than the other phenyl ring protons due to the ether linkage.
¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the amide group is characteristically found at a downfield chemical shift (around 170 ppm). The aromatic carbons would appear in the 115-160 ppm range, while the aliphatic methylene carbon would be observed further upfield.
While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of closely related structures and known substituent effects. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Protons | Amide (-NH₂) | ~7.5 - 8.5 | Broad singlet | 2H |
| Aromatic (biphenyl rings) | ~6.9 - 7.6 | Multiplet | 9H | |
| Methylene (-O-CH₂-) | ~4.5 - 4.7 | Singlet | 2H | |
| ¹³C NMR | Assignment | Predicted Chemical Shift (ppm) | ||
| Carbon | Carbonyl (C=O) | ~168 - 172 | ||
| Aromatic (C-O) | ~156 - 158 | |||
| Aromatic (C-C) | ~140 - 142 | |||
| Aromatic (CH) | ~115 - 130 | |||
| Methylene (-O-CH₂-) | ~67 - 70 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. lcms.cz Each functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint." specac.com
For this compound, the FT-IR spectrum would be expected to show key absorption bands confirming its structure. These include the characteristic stretches for the amide N-H bonds, the strong absorption from the amide C=O group, the C-O-C stretch of the ether linkage, and vibrations from the aromatic rings. researchgate.net The presence of a primary amide is typically confirmed by two N-H stretching bands. specac.com
Table 2: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide (-NH₂) | N-H Stretch | 3200 - 3400 | Medium (often two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium to Weak |
| Amide C=O | C=O Stretch | 1650 - 1690 | Strong |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium |
| Ether (Ar-O-CH₂) | C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |
Mass Spectrometry (MS, ESI-MS, LC-MS, HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. lcms.cz It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.
For this compound (Molecular Formula: C₁₄H₁₃NO₂), the calculated molecular weight is approximately 227.26 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to be detected as a protonated molecular ion [M+H]⁺ at an m/z value of approximately 228.27. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound within a mixture. epo.org Further fragmentation of the molecular ion using tandem mass spectrometry (MS/MS) would yield predictable fragments, such as the loss of the acetamide (B32628) group, which helps to confirm the molecular structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted Mass-to-Charge (m/z) | Method |
| Protonated Molecule | [C₁₄H₁₄NO₂]⁺ | ~228.10 | ESI-MS |
| Sodium Adduct | [C₁₄H₁₃NO₂Na]⁺ | ~250.08 | ESI-MS |
| Key Fragment | [C₁₂H₉O]⁺ | ~169.06 | MS/MS |
Chromatographic Techniques for Purity and Analysis
Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds. torontech.com The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. waters.com
For this compound, a reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The compound is injected into the system, and a detector (commonly UV-Vis) measures the absorbance as it elutes from the column. googleapis.com
The result is a chromatogram, a plot of detector response versus time. A pure compound should ideally show a single, sharp peak. The purity is calculated by the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage. waters.com This method is highly effective for detecting and quantifying trace impurities.
Biophysical Techniques for Ligand-Target Interactions
Understanding how a compound interacts with its biological target is a critical aspect of drug development. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics. nih.gov While specific studies on this compound are limited, research on the broader class of N-phenylphenoxyacetamide derivatives has utilized these methods to characterize their binding to protein targets. researchgate.net
For instance, N-phenylphenoxyacetamide derivatives have been identified as inhibitors of the transcriptional repressor EthR in Mycobacterium tuberculosis. researchgate.net Biophysical assays are crucial in such studies to confirm direct binding and to characterize the interaction. Techniques that could be applied to this compound include:
Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique measures the change in a protein's melting temperature upon ligand binding. A positive shift in the melting temperature indicates that the ligand stabilizes the protein, confirming an interaction. researchgate.net
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure real-time binding kinetics. It can determine the association (on-rate) and dissociation (off-rate) constants of a ligand-protein interaction, from which the binding affinity (K_D) can be calculated. researchgate.net
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. elifesciences.org This allows for the determination of all thermodynamic parameters of the interaction in a single experiment: binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).
These methods are essential for validating hits from initial screens and for guiding the structure-activity relationship (SAR) studies needed to optimize lead compounds. researchgate.net
Thermal Shift Assay (TSA) for Protein Stabilization
The Thermal Shift Assay (TSA), also known as differential scanning fluorimetry (DSF), is a powerful, high-throughput technique used to assess the stability of a protein and detect ligand binding. axxam.combitesizebio.com The core principle of TSA is that the binding of a ligand, such as a phenoxyacetamide compound, often increases the thermal stability of its target protein. wikipedia.orgnih.gov
The assay monitors the thermal denaturation of a protein in the presence of a fluorescent dye, like SYPRO Orange. reactionbiology.compeakproteins.com This dye has low fluorescence in aqueous solution but becomes highly fluorescent upon binding to hydrophobic regions of a protein. peakproteins.com As the temperature is gradually increased, the protein unfolds, exposing its hydrophobic core. The dye then binds to these exposed regions, causing a sharp increase in fluorescence. axxam.com The temperature at which 50% of the protein is unfolded is defined as the melting temperature (T_m). axxam.combitesizebio.com
When a compound like this compound binds to its target protein, it typically forms a more stable complex. This stabilization means that more thermal energy is required to unfold the protein, resulting in a measurable increase in the T_m. mdpi.com This change, or "thermal shift" (ΔT_m), serves as direct evidence of a binding interaction between the compound and the protein. nih.govmdpi.com The magnitude of the ΔT_m can provide a relative measure of the binding affinity and the stabilizing effect of the compound. bitesizebio.com This method is invaluable for initial hit-finding, screening compound libraries, and validating target engagement in a cellular context (Cellular Thermal Shift Assay, CETSA). axxam.comnih.gov
Table 1: Illustrative Thermal Shift Assay Data for a Target Protein with Phenoxyacetamide Analogs
This table demonstrates the typical output of a TSA experiment, showing how ligand binding increases the melting temperature (T_m) of a target protein.
| Compound | Target Protein | T_m (Apo Protein) | T_m (Protein-Ligand Complex) | ΔT_m (Shift) |
| Vehicle (DMSO) | Protein X | 42.5 °C | 42.5 °C | 0.0 °C |
| Compound A | Protein X | 42.5 °C | 46.0 °C | +3.5 °C |
| This compound | Protein X | 42.5 °C | 48.2 °C | +5.7 °C |
| Compound C | Protein X | 42.5 °C | 44.1 °C | +1.6 °C |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology used for the real-time analysis of biomolecular interactions. sygnaturediscovery.comcytivalifesciences.com It is a cornerstone technique in drug discovery for characterizing the binding kinetics and affinity of small molecules like this compound to their target proteins. nih.govbioascent.com
In a typical SPR experiment, the target protein (the "ligand" in SPR terminology) is immobilized on the surface of a gold-plated sensor chip. bioascent.com A solution containing the compound of interest (the "analyte") is then flowed over this surface. When the analyte binds to the immobilized ligand, the accumulation of mass on the sensor surface causes a change in the refractive index. cytivalifesciences.com This change is detected in real-time and is proportional to the amount of bound analyte. The output is a sensorgram, which plots the binding response against time.
The sensorgram provides detailed kinetic information:
Association Phase: As the analyte flows over the surface, the curve rises, reflecting the binding event. The rate of this rise is the association rate constant (k_a or k_on). sygnaturediscovery.com
Dissociation Phase: When the analyte solution is replaced by a buffer, the curve declines as the complex dissociates. The rate of this decay is the dissociation rate constant (k_d or k_off). sygnaturediscovery.com
From these rate constants, the equilibrium dissociation constant (K_D) can be calculated (K_D = k_d / k_a). The K_D value is a measure of binding affinity, with lower values indicating a stronger interaction. nih.gov SPR is highly sensitive and can differentiate even subtle differences in the binding profiles of structurally similar compounds, providing crucial data for structure-activity relationship (SAR) studies. nicoyalife.commdpi.com
Table 2: Example Binding Kinetics Data from SPR Analysis
This table shows representative kinetic parameters for the interaction between phenoxyacetamide derivatives and a target protein, as determined by SPR.
| Compound | Target Protein | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Equilibrium Constant (K_D) (nM) |
| Compound 1 | Protein Y | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| This compound | Protein Y | 2.1 x 10⁵ | 8.4 x 10⁻⁴ | 4 |
| Compound 3 | Protein Y | 0.9 x 10⁵ | 4.5 x 10⁻³ | 50 |
X-ray Crystallography in Phenoxyacetamide Research
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes. creative-biostructure.commigrationletters.com In the context of phenoxyacetamide research, this technique provides an unparalleled, high-resolution view of how a compound like this compound physically binds to its target protein. nih.govnih.gov
The process involves several key steps. First, the target protein is purified and induced to form a well-ordered crystal. creative-biostructure.com These crystals are then soaked in a solution containing the phenoxyacetamide compound, allowing it to diffuse into the crystal lattice and bind to the protein. The crystal is then exposed to a focused beam of X-rays, which are diffracted by the electrons in the crystal's atoms, producing a unique diffraction pattern. creative-biostructure.com By analyzing this pattern, scientists can calculate an electron density map and build an atomic-level model of the protein-ligand complex. nih.gov
The resulting structure reveals the precise binding mode and orientation of the compound within the protein's active or allosteric site. It allows for the detailed visualization of crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are responsible for the binding affinity and specificity. migrationletters.comfrontiersin.org For instance, the structure of Mus musculus acetylcholinesterase in complex with a related compound, 2-(4-biphenylyloxy)-N-[3-(1-piperidinyl)propyl]-acetamide, has been determined, providing a blueprint of the interactions within the enzyme's active site. nih.gov This structural information is invaluable for structure-based drug design, enabling chemists to rationally design more potent and selective derivatives. nih.gov
Table 3: Representative X-ray Crystallography Data for a Phenoxyacetamide Analog-Protein Complex
This table summarizes key details from a crystallographic study of a protein in complex with a phenoxyacetamide derivative, similar to what would be found in the Protein Data Bank (PDB).
| PDB ID | Compound | Target Protein | Resolution (Å) | Key Interacting Residues |
| 6FSD | 2-(4-biphenylyloxy)-N-[3-(1-piperidinyl)propyl]-acetamide | Mus musculus Acetylcholinesterase | 2.7 | Trp86, Tyr133, Phe338, Tyr341 |
Emerging Research Applications and Future Directions for 2 4 Phenylphenoxy Acetamide
Development of Chemical Probes for Biological Systems
Chemical probes are essential small-molecule tools used to study biological systems by selectively interacting with specific protein targets. chemicalprobes.org The development of probes based on the 2-(4-phenylphenoxy)acetamide structure allows researchers to investigate the roles of particular proteins in cellular processes and disease, thereby validating new molecular targets. chemicalprobes.org
The utility of a compound as a chemical probe hinges on its potency, selectivity, and ability to engage its target within a cellular environment. chemicalprobes.org An ideal probe should have a well-defined mechanism of action and be accompanied by a structurally similar but biologically inactive control compound to ensure that observed effects are target-specific. chemicalprobes.org Derivatives of the this compound scaffold are being explored for this purpose. For instance, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-phenylphenoxy)acetamide has been identified as a potential chemical probe, although its specific targets and mechanism require further elucidation. smolecule.com The structural features of these compounds, including the biphenyl (B1667301) and phenoxyacetamide moieties, allow for systematic modifications to optimize their properties as probes for investigating enzymes, receptors, and other cellular pathways. smolecule.comvulcanchem.com
Table 1: Criteria for an Ideal Chemical Probe
| Criteria | Description | Recommended Threshold |
| Biochemical Potency | Evidence of target binding or modulation in a biochemical or biophysical assay. | IC50/Ki/Kd <100 nM |
| Selectivity | Demonstration of binding preference for the intended target over other proteins, especially within the same family. | >30-fold selectivity within the protein family |
| Cellular Target Engagement | Proof and quantification of the compound interacting with its target in a cellular context. | Potency <1µM |
| Inactive Control | A structurally analogous compound that is significantly less active or inactive against the target. | >100-fold weaker activity on target |
| Physicochemical Properties | Favorable solubility and stability to ensure viability in experimental assays. | Assessed for solubility, stability, and potential for assay interference |
This table is adapted from the general criteria for chemical probes and applied to the context of phenoxyacetamide research. chemicalprobes.org
Exploration of Novel Therapeutic Targets and Pathways
The this compound framework is a privileged structure in drug discovery, with its derivatives showing activity against a wide array of biological targets. nih.gov Research has uncovered their potential in treating conditions ranging from cancer and infectious diseases to metabolic and bone disorders.
One significant area of research is in oncology. Phenoxyacetamide derivatives have been identified as potential inhibitors of the BCR-ABL1 kinase, a key driver in certain types of leukemia. mdpi.com Structure-based virtual screening and subsequent synthesis have led to compounds that can inhibit the phosphorylation of downstream signaling molecules like STAT5 and CRKL in a dose-dependent manner. mdpi.com
In the realm of metabolic diseases, derivatives have been investigated as glucokinase (GK) activators. google.com Glucokinase plays a crucial role in glucose homeostasis, and its activation can increase insulin (B600854) secretion and liver glycogen (B147801) deposition, offering a potential treatment for hyperglycemia and diabetes. google.com
Furthermore, research has demonstrated the role of phenoxyacetamides in bone metabolism. A specific derivative, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (B32628) (PPOAC-Bz), was found to inhibit osteoclast differentiation and bone resorption. nih.gov It achieves this by suppressing the activation of key signaling pathways like NF-κB and PI3K/Akt, which are essential for the formation of mature osteoclasts. nih.gov This discovery points to the potential of phenoxyacetamides in treating osteoporosis and other bone-loss diseases. nih.gov
Other identified therapeutic applications include:
Antiviral agents , with some derivatives showing potential as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov
Antiparasitic compounds , where thymol-derived phenoxyacetamides have been synthesized and tested against parasites like Cryptosporidium parvum. frontiersin.org
EthR inhibitors , which can boost the efficacy of antibiotics like ethionamide (B1671405) against Mycobacterium tuberculosis. researchgate.net
Table 2: Selected Therapeutic Targets of Phenoxyacetamide Derivatives
| Compound Class/Derivative | Therapeutic Area | Biological Target/Pathway |
| N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives | Oncology | BCR-ABL1 Kinase mdpi.com |
| 2,2,2-tri-substituted acetamide derivatives | Metabolic Disease | Glucokinase (GK) google.com |
| N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide | Bone Disease | NF-κB and PI3K/Akt pathways in osteoclasts nih.gov |
| N-phenylphenoxy acetamide derivatives | Infectious Disease (Tuberculosis) | EthR researchgate.net |
| 2-Phenoxyacetamide (B1293517) derivatives | Infectious Disease (COVID-19) | SARS-CoV-2 Main Protease (Mpro) nih.gov |
Advances in Synthetic Methodologies for Complex Phenoxyacetamides
The synthesis of this compound and its more complex analogs relies heavily on the efficient formation of the diaryl ether bond (C-O-C). The classical method for this transformation is the Ullmann condensation, which traditionally involves the copper-promoted reaction of an aryl halide with a phenol (B47542) at high temperatures. wikipedia.orgbyjus.com However, these harsh conditions, the need for stoichiometric amounts of copper, and poor functional group tolerance have driven the development of more advanced and milder synthetic methodologies. wikipedia.orgnih.gov
Modern advancements focus on transition metal-catalyzed cross-coupling reactions. Both copper and palladium-based catalytic systems have been significantly improved.
Copper-Catalyzed Systems: The development of soluble and well-defined copper(I) catalysts, such as bromo(triphenylphosphine)copper(I), allows for the synthesis of diaryl ethers under milder conditions. researchgate.nettandfonline.com The use of specific ligands, like N-heterocyclic carbenes (NHCs) or proline, can dramatically enhance the efficiency and scope of copper-catalyzed Ullmann-type reactions, often requiring lower catalyst loadings and temperatures. nih.govwiley.com
Palladium-Catalyzed Systems: Palladium catalysts, particularly those incorporating N-heterocyclic carbene (NHC) ligands, have emerged as powerful alternatives for diaryl ether synthesis. organic-chemistry.org These systems can effectively couple various phenols with aryl chlorides, which are often less reactive than bromides or iodides, under relatively mild conditions and with low catalyst loadings. organic-chemistry.org
These advanced catalytic methods are crucial for creating libraries of complex phenoxyacetamide derivatives for drug discovery, as they offer greater flexibility and tolerance for the diverse functional groups needed to explore structure-activity relationships. wiley.com
Table 3: Comparison of Synthetic Methods for Diaryl Ether Formation
| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Classical Ullmann Condensation | Copper powder/salts | High temperature (>200°C), polar solvents wikipedia.org | Inexpensive metal catalyst tandfonline.com | Harsh conditions, high catalyst loading, limited scope wikipedia.orgnih.gov |
| Modern Copper-Catalysis | Cu(I) salts with ligands (e.g., NHCs, PPh3) | Milder temperatures (e.g., 70-100°C), various solvents researchgate.netwiley.com | Milder conditions, lower catalyst loading, broader scope tandfonline.comwiley.com | Ligand sensitivity, may still require specific bases/solvents |
| Palladium-Catalysis | Pd(0)/Pd(II) with ligands (e.g., NHCs) | Mild temperatures (e.g., 100°C), low catalyst loading organic-chemistry.org | High efficiency, excellent functional group tolerance, uses aryl chlorides organic-chemistry.org | Cost of palladium, potential for air-sensitive ligands organic-chemistry.orgresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Phenoxyacetamide Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govmednexus.orgmdpi.com These computational tools are particularly valuable in the early stages of research, from target identification to lead optimization. nih.gov In the context of phenoxyacetamide research, AI and ML can be applied in several key areas.
Virtual Screening and Hit Identification: AI-powered algorithms can screen vast virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. mdpi.comnih.gov For example, structure-based virtual screening using docking simulations was successfully employed to identify novel N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as potential BCR-ABL1 inhibitors. mdpi.com This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab.
Predictive Modeling: ML models can be trained on existing data to predict the physicochemical properties, bioactivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of new phenoxyacetamide analogs before they are synthesized. nih.govresearchgate.net This helps in prioritizing candidates with better drug-like properties and avoiding those likely to fail later in development. researchgate.net
Generative Chemistry: Advanced AI models, such as generative networks, can design entirely new molecules with desired properties. researchgate.net By learning from the structural features of known active phenoxyacetamides, these models can propose novel scaffolds that may possess enhanced potency or selectivity.
The integration of AI and ML allows researchers to navigate the vast chemical space of possible phenoxyacetamide derivatives more efficiently, accelerating the discovery of new therapeutic agents. nih.gov
Addressing Challenges in Phenoxyacetamide Research and Translational Potential
Despite the promise of phenoxyacetamide derivatives, several challenges must be overcome to translate these compounds from the laboratory to clinical applications. Key hurdles include optimizing their pharmacokinetic and pharmacodynamic profiles.
A significant challenge is ensuring adequate bioavailability. nih.gov Many promising compounds fail because they are poorly absorbed, rapidly metabolized, or quickly eliminated from the body. frontiersin.org For instance, some phenolic compounds suffer from rapid metabolism, which can limit their in vivo efficacy. frontiersin.org Strategies to address this include the development of prodrugs, where the active compound is chemically modified to enhance its absorption and is released in its active form after administration. frontiersin.org
Other critical considerations include:
Solubility: Poor water solubility can hinder formulation and absorption. google.com.pg
Metabolic Stability: Compounds must be stable enough to reach their target but also be cleared from the body to avoid toxicity. google.com.pg
Toxicity and Off-Target Effects: Ensuring the compound is selective for its intended target and has a low toxicity profile is paramount for clinical success. google.com.pg
Overcoming these challenges requires a multidisciplinary approach, combining advanced synthetic chemistry to modify molecular structures, robust in vitro and in vivo testing to evaluate drug-like properties, and computational modeling to predict potential liabilities. The broad range of biological activities demonstrated by the phenoxyacetamide class suggests a significant translational potential, provided these key drug development hurdles can be successfully navigated. nih.govgoogle.com.pg
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
